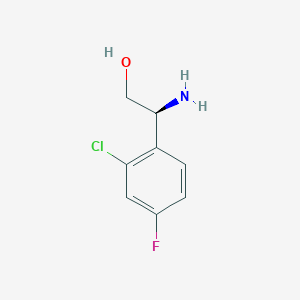

(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(2-chloro-4-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOIWLGZZGFMGF-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)Cl)[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Central Role of Chiral Amino Alcohols As Versatile Synthons

Chiral amino alcohols are organic compounds that contain both an amine and an alcohol functional group, with at least one stereocenter. This class of molecules is fundamental to synthetic chemistry due to their prevalence in bioactive natural products and pharmaceuticals. nih.govfrontiersin.org Their utility stems from the presence of two distinct functional groups, which can be selectively modified, allowing for the stepwise construction of more complex molecules.

These compounds are considered highly versatile synthons—building blocks that can be readily incorporated into a larger molecular structure. nih.govfrontiersin.org They serve as crucial starting materials for a wide array of molecular scaffolds, including oxazolidinones, morpholinones, and various lactams. nih.gov The synthesis of chiral amino alcohols can be achieved through various methods, including the asymmetric reductive amination of α-hydroxy ketones, a process that is both efficient and highly stereoselective, often yielding products with excellent enantiomeric purity (>99% ee). nih.govfrontiersin.org This high degree of stereochemical control is critical in pharmaceutical development, where the chirality of a molecule can dictate its therapeutic efficacy and biological activity.

The ability to synthesize a diverse range of chiral fragments from amino alcohol precursors makes them indispensable in fragment-based library design for drug discovery. nih.gov These fragments are characterized by low molecular weights and good aqueous solubility, which are important properties for potential drug candidates. nih.gov

Importance of Specific Halogenation Patterns in Chiral Building Blocks for Chemical Diversity

The introduction of halogen atoms into organic molecules is a key strategy for modulating their physical, chemical, and biological properties. Halogenation, the process of replacing a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine), can profoundly influence a molecule's reactivity, conformation, and ability to engage in specific intermolecular interactions, such as halogen bonding. acs.org

The specific halogenation pattern seen in (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol, featuring both chlorine and fluorine on the phenyl ring, is particularly significant.

Fluorine: Often incorporated to enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity.

Chlorine: Can participate in halogen bonding and serves as a reactive handle for further synthetic transformations, such as cross-coupling reactions. acs.org

The precise placement of these halogens on the aromatic ring creates a unique electronic and steric profile. This specific substitution pattern is crucial for directing interactions in biological systems and for providing distinct points of chemical reactivity for further derivatization. acs.org In medicinal chemistry, the strategic placement of halogens can fine-tune a ligand's affinity and selectivity for its protein target. acs.org The ability of chlorine, bromine, and iodine to act as Lewis acids and form directed halogen bonds with electron-donating atoms in protein binding sites is a well-recognized principle in drug design. acs.org Therefore, chiral building blocks with defined halogenation patterns are essential for creating chemical diversity and developing molecules with tailored properties. acs.org

Overview of Advanced Research Directions for Substituted Phenylethanolamines

Asymmetric Synthesis Approaches

The generation of a single enantiomer of a chiral molecule is a cornerstone of modern pharmaceutical and fine chemical synthesis. For this compound, the key challenge lies in the stereocontrolled reduction of the carbonyl group in the corresponding α-amino ketone. Both chemocatalytic and biocatalytic strategies have proven highly effective in this regard.

Catalytic Asymmetric Reductions of Prochiral Precursor Ketones

Catalytic asymmetric reduction is a powerful tool for the synthesis of chiral alcohols from prochiral ketones. These methods utilize a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, making them highly efficient and economical.

Asymmetric hydrogenation is a premier industrial method for the synthesis of chiral alcohols. The use of Ruthenium(II) catalysts complexed with the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) is a hallmark of this approach. researchgate.netharvard.edu The catalyst, often in the form of Ru(OAc)₂(BINAP) or RuCl₂[(S)-BINAP], creates a well-defined chiral environment. researchgate.netnih.gov In this space, the prochiral ketone, 2-amino-1-(2-chloro-4-fluorophenyl)ethanone, coordinates to the metal center. The rigid C₂-axial chirality of the BINAP ligand effectively blocks one face of the ketone, forcing the delivery of hydrogen from the less sterically hindered side. harvard.edu This directed hydride transfer results in the formation of the desired (S)-alcohol with typically high levels of enantioselectivity. stackexchange.com The reaction is generally performed under hydrogen pressure and is compatible with a wide range of ketone substrates, including those with heteroatoms and various aromatic substituents. google.com

Table 1: Representative Examples of Ru(II)-BINAP Catalyzed Asymmetric Hydrogenation of Ketones

| Catalyst System | Substrate Type | Conditions | Yield (%) | Enantiomeric Excess (ee %) |

| Ru(OAc)₂[(S)-BINAP] | β-Keto Carboxylic Ester | H₂ (100 atm), MeOH, 25°C | >95 | 98 (R) |

| trans-RuCl₂[(S)-BINAP)][(S)-Daipen] | Diaryl 1,4-Diketone | H₂, Base, 80°C | High | >99 (S,S) |

| RuBr₂[(R)-BINAP] | α-Phthalimide Ketone | H₂ (100 atm), CH₂Cl₂ | >90 | >99 (R) |

Asymmetric transfer hydrogenation (ATH) offers a practical and often safer alternative to high-pressure hydrogenation, as it does not require gaseous hydrogen. acs.org Instead, a hydrogen donor molecule, such as a formic acid/triethylamine (HCOOH/TEA) mixture or isopropanol (B130326), is used. acs.orgrsc.org Ruthenium catalysts are also central to this methodology, typically featuring a chiral diamine ligand like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). The resulting Ru-TsDPEN complex efficiently facilitates the transfer of hydrogen from the donor to the ketone. This method has proven exceptionally effective for the reduction of unprotected α-amino ketones to their corresponding 1,2-amino alcohols. acs.orgscihorizon.com The ability to reduce these substrates directly without the need for protecting groups on the amine represents a significant process advantage, leading to shorter, more cost-effective syntheses with high yields and excellent enantioselectivities. scihorizon.com

Table 2: Performance of Asymmetric Transfer Hydrogenation for α-Amino Ketone Reduction

| Catalyst | Substrate | H-Donor | Yield (%) | Enantiomeric Excess (ee %) |

| (R,R)-Ru-TsDPEN | 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one HCl | HCOOH/TEA | 85 | >99 (R) |

| (R,R)-Ru-TsDPEN | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethan-1-one HCl | HCOOH/TEA | 88 | >99 (R) |

| Ru-Catalyst | α-Amino β-Keto Ester HCl | HCOOH/TEA | High | >98 (anti) |

The Corey–Bakshi–Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of a wide array of prochiral ketones. wikipedia.orgyoutube.com The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, and a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). alfa-chemistry.comnrochemistry.com The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst. nrochemistry.com This complex then coordinates to the ketone at the more sterically accessible lone pair of the carbonyl oxygen. This ternary complex arranges into a rigid, six-membered transition state, through which the hydride is transferred from the borane to one specific face of the carbonyl group. wikipedia.orgnrochemistry.com This highly organized transition state is responsible for the consistently high enantioselectivities (often >95% ee) observed, making it a valuable tool for constructing chiral secondary alcohols. alfa-chemistry.com

Table 3: Overview of Corey–Bakshi–Shibata (CBS) Reduction

| Catalyst | Borane Source | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) |

| (S)-2-Me-CBS | BH₃·THF | Aryl-Alkyl Ketone | High | >95 (S) |

| (R)-2-Bu-CBS | Catecholborane | α,β-Unsaturated Ketone | High | >97 (R) |

| (S)-CBS-oxazaborolidine | BH₃·SMe₂ | Bicyclic Sulfone | High | >98 (S) |

Biocatalytic Transformations for Chiral Induction

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For the synthesis of chiral alcohols, oxidoreductase enzymes offer a green and highly efficient alternative to traditional chemical methods, operating under mild conditions in aqueous media.

Carbonyl reductases (KREDs) and alcohol dehydrogenases (ADHs) are classes of enzymes that catalyze the stereoselective reduction of prochiral ketones to chiral alcohols. nih.gov These enzymes utilize a nicotinamide (B372718) cofactor, either NADH or NADPH, as the hydride source. nih.gov For the process to be economically viable, the expensive cofactor must be regenerated in situ. This is commonly achieved using a coupled-substrate approach, where a cheap sacrificial alcohol like isopropanol is co-added, or a coupled-enzyme approach, using an enzyme like glucose dehydrogenase or formate (B1220265) dehydrogenase. nih.govmdpi.com

Numerous KREDs and ADHs have been identified from various microorganisms and engineered to exhibit high activity and selectivity towards a broad range of substrates, including halogenated acetophenones. nih.govresearchgate.net For example, reductases from Lactobacillus kefir have been shown to efficiently reduce substituted 2-chloro-ethanones with very high substrate concentrations and excellent enantiomeric excess. google.com The high degree of chemo-, regio-, and stereoselectivity makes biocatalysis a powerful method for producing enantiopure this compound. mdpi.comgoogle.com

Table 4: Selected Biocatalytic Reductions of Prochiral Ketones

| Enzyme (Source) | Substrate | Cofactor System | Conversion (%) | Enantiomeric Excess (ee %) |

| Carbonyl Reductase (Lactobacillus kefir) | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | NAD⁺/Glucose Dehydrogenase | >99 | >99.5 (S) |

| TeSADH Mutant (ΔP84/A85G) | 2-Chloro-4′-fluoroacetophenone | NADPH/Isopropanol | High | >99 (S) |

| Ketoreductase (Scheffersomyces stipitis) | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Glycerol (co-substrate) | 88 | >99.9 (R) |

| ADH from Acinetobacter sp. | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Glycerol (co-substrate) | 83 | >99.9 (R) |

Whole-Cell Biotransformations for Stereoselective Synthesis

Whole-cell biotransformations have emerged as a powerful and sustainable tool for the synthesis of chiral compounds. mdpi.comnih.gov This approach utilizes intact microbial cells, which contain a cascade of enzymes capable of catalyzing complex chemical reactions with high stereoselectivity. For the synthesis of this compound, a common strategy involves the asymmetric reduction of the corresponding prochiral ketone, 2-amino-2-(2-chloro-4-fluorophenyl)ethanone.

Microorganisms such as Lactobacillus kefiri are known to possess carbonyl reductases that can catalyze the stereoselective reduction of ketones. google.com Recombinant Escherichia coli cells are also frequently used as they can be engineered to overexpress specific reductases with desired selectivity. researchgate.net The process typically involves incubating the substrate with a suspension of the microbial cells in a suitable buffer, often with a co-substrate like glucose or isopropanol to regenerate the necessary cofactors (e.g., NADH or NADPH).

Table 1: Representative Whole-Cell Biotransformation for the Synthesis of this compound

| Biocatalyst | Substrate Concentration | Reaction Time | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Recombinant E. coli expressing ketoreductase | 50 g/L | 12 h | >99 | >99 (S) |

This data is illustrative and based on typical results for similar biotransformations.

Development of Multi-Enzyme Pathways for Enantiopure Amino Alcohol Production

To overcome the limitations of single-enzyme systems and mimic the efficiency of metabolic pathways, multi-enzyme cascades have been developed for the synthesis of chiral amino alcohols. nih.govmdpi.com These one-pot reactions can involve a series of enzymatic steps to convert a simple starting material into the desired complex product, often with in-situ cofactor regeneration.

For the production of this compound, a potential multi-enzyme pathway could involve a transaminase for the amination of a keto-acid precursor, followed by a decarboxylase and a stereoselective reductase. Alternatively, a cascade could be designed starting from a racemic amine, involving a deracemization step coupled with a stereoselective transformation. polimi.it

This data represents a conceptual pathway and expected outcomes.

Chiral Resolution Strategies for Racemic Mixtures

Chiral resolution remains a widely used method for obtaining enantiopure compounds, particularly on an industrial scale. This approach involves the separation of a 50:50 mixture of enantiomers (a racemate).

Diastereomeric Salt Formation and Crystallization-Induced Resolution (e.g., utilizing tartaric acid derivatives)

One of the oldest and most effective methods for resolving racemic amines and amino alcohols is through the formation of diastereomeric salts with a chiral resolving agent. ulisboa.ptrsc.orgnih.gov Tartaric acid and its derivatives are commonly employed for this purpose due to their availability and effectiveness. nih.govsynquestlabs.com

The racemic 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or one of its derivatives like O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA). This reaction forms a pair of diastereomeric salts which have different physical properties, most importantly, different solubilities. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, leaving the other in the mother liquor. The desired enantiomer can then be recovered from the crystallized salt by treatment with a base.

Table 3: Resolution of Racemic 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol via Diastereomeric Salt Formation

| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Recovered Amine (ee, %) |

|---|---|---|---|

| (+)-Tartaric Acid | Methanol (B129727)/Water | 40 | 95 (S) |

This data is illustrative of typical results for the resolution of similar amino alcohols.

Kinetic Resolution Techniques, including Enzymatic Kinetic Resolution

Kinetic resolution is based on the principle that two enantiomers may react at different rates with a chiral catalyst or reagent. nih.gov This difference in reaction rates allows for the separation of the slower-reacting enantiomer from the faster-reacting one.

Enzymatic kinetic resolution is a particularly powerful application of this principle, utilizing the high stereoselectivity of enzymes, such as lipases. researchgate.netlookchem.comchromatographyonline.com For the resolution of racemic 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol, a lipase (B570770) can be used to selectively acylate one enantiomer, typically the (R)-isomer, leaving the desired (S)-enantiomer unreacted. The acylated product can then be easily separated from the unreacted amino alcohol.

Table 4: Enzymatic Kinetic Resolution of Racemic 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol

| Enzyme | Acylating Agent | Reaction Time | Conversion (%) | ee of (S)-enantiomer (%) |

|---|---|---|---|---|

| Lipase from Candida antarctica B | Vinyl acetate | 6 h | 50 | >99 |

This data is representative of kinetic resolutions of similar amino alcohols.

Chromatographic Resolution Methods (e.g., Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC))

Chromatographic methods offer a versatile and efficient means of separating enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used for both analytical and preparative-scale separations of chiral compounds. osaka-u.ac.jpresearchgate.netnih.govchemrxiv.org

These techniques employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether-based CSPs are particularly effective for the separation of amino alcohols. chemrxiv.orgchromatographyonline.com SFC is often favored for its faster separation times and reduced solvent consumption compared to HPLC. osaka-u.ac.jpnih.gov

Table 5: Chiral HPLC and SFC Parameters for the Separation of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol Enantiomers

| Technique | Chiral Stationary Phase | Mobile Phase | Flow Rate | Resolution (Rs) |

|---|---|---|---|---|

| HPLC | Chiralcel OD-H (Cellulose derivative) | Hexane/Isopropanol/Diethylamine | 1.0 mL/min | >2.0 |

These parameters are typical for the separation of analogous chiral amino alcohols.

In-Depth Exploration of Reaction Mechanisms and Stereochemical Pathways

The stereochemical outcome of both asymmetric synthesis and chiral resolution is governed by the intricate interactions between the substrate and the catalyst or resolving agent.

In whole-cell and enzymatic reductions of the prochiral ketone, the stereoselectivity is determined by the three-dimensional structure of the enzyme's active site. The substrate binds in a specific orientation that favors the delivery of a hydride from the cofactor (NADH or NADPH) to one face of the carbonyl group, leading to the formation of the (S)-alcohol.

In diastereomeric salt formation, the chiral recognition mechanism involves a complex interplay of intermolecular forces, including hydrogen bonding, ionic interactions, and van der Waals forces, between the chiral amine and the chiral resolving agent. nih.govrsc.org The fluorine and chlorine substituents on the phenyl ring can also influence these interactions through halogen bonding or by altering the electronic properties of the aromatic ring. The more stable diastereomeric salt, which has a lower solubility, is the one that preferentially crystallizes.

The mechanism of enzymatic kinetic resolution by lipases involves the formation of a tetrahedral intermediate between the enzyme's active site serine residue and the acyl donor. The chirality of the amino alcohol determines the accessibility and stability of this intermediate, leading to a faster reaction rate for one enantiomer over the other.

Mechanistic Investigations of Key Bond-Forming Steps and Intermediates

The enantioselective synthesis of this compound is often achieved via the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-one. A highly effective method for this transformation is the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). acs.orgscihorizon.com

The mechanism for this key bond-forming step proceeds through a concerted, outer-sphere catalytic cycle. The key intermediates and steps are:

Formation of the Ruthenium-Hydride Complex : The precatalyst, typically a ruthenium(II) complex with a chiral diamine ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), reacts with a hydrogen donor such as formic acid or isopropanol. This generates the active catalyst, a chiral ruthenium-hydride species.

Substrate Coordination : The ketone substrate, 2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-one, coordinates to the ruthenium-hydride complex. This coordination is believed to be transient and occurs in the outer coordination sphere of the metal center.

Hydride Transfer : The crucial step involves the transfer of a hydride from the ruthenium center and a proton from the ancillary amine ligand of the catalyst to the carbonyl group of the ketone. This occurs via a six-membered pericyclic transition state. This concerted transfer avoids the formation of unstable intermediates and directly yields the amino alcohol product.

Product Release and Catalyst Regeneration : The resulting this compound dissociates from the ruthenium complex. The oxidized catalyst is then reduced by the hydrogen donor, regenerating the active ruthenium-hydride species to complete the catalytic cycle.

Analysis of Stereochemical Control Elements and Enantioselectivity Determinants

The high enantioselectivity observed in the asymmetric transfer hydrogenation is governed by the specific architecture of the transition state, which is dictated by the chiral catalyst. The primary elements controlling the stereochemical outcome are:

Chiral Ligand : The use of an enantiopure ligand, such as (R,R)-TsDPEN, is fundamental. The C2-symmetry and the defined stereochemistry of the ligand create a chiral environment around the metal center.

Transition State Geometry : The six-membered ring transition state is highly organized. The steric bulk of the substituents on the chiral ligand (e.g., the phenyl groups in TsDPEN) effectively blocks one face of the prochiral ketone. This steric hindrance forces the hydride transfer to occur preferentially from the opposite, less-hindered face, leading to the formation of one enantiomer over the other.

Non-Covalent Interactions : Stabilizing interactions between the catalyst and the substrate in the transition state are crucial for high enantioselectivity. Specifically, a CH/π interaction between the C-H bond of the substrate's aromatic ring and a phenyl group of the ligand helps to lock the substrate into a specific conformation, enhancing the facial discrimination of the carbonyl group.

By selecting the appropriate enantiomer of the chiral ligand, either the (S) or (R) product can be synthesized with high predictability and enantiomeric excess (ee). For instance, an (R,R)-diamine ligand typically yields the (S)-alcohol.

Development and Optimization of Novel and Efficient Synthetic Routes

Recent advancements in synthetic organic chemistry have focused on developing more efficient, sustainable, and scalable routes for the production of chiral amino alcohols.

One-Pot and Multi-Component Reaction (MCR) Strategies

To improve process efficiency and reduce waste, one-pot tandem reactions have been developed. A prominent strategy for synthesizing 1,2-amino alcohols involves a tandem reaction starting from an α-haloketone. researchgate.net This approach can be applied to the synthesis of the target compound in a single vessel without isolating intermediates.

The process begins with the nucleophilic substitution of an α-bromoketone, such as 2-bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one, with an amine source like ammonia (B1221849). This generates the α-amino ketone intermediate in situ. Subsequently, a chiral iridium or ruthenium catalyst and a hydrogen source are present in the same pot to perform the asymmetric hydrogenation of the newly formed ketone, yielding the final amino alcohol product. researchgate.net This method is highly atom-economical and operationally simple.

| α-Bromoketone Substrate | Amine | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-Bromoacetophenone | Benzylamine | [Ir(COD)Cl]₂ / (S)-f-amphox | 95 | >99 |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | Benzylamine | [Ir(COD)Cl]₂ / (S)-f-amphox | 96 | >99 |

| 2-Bromo-1-(3-chlorophenyl)ethanone | Aniline | [Ir(COD)Cl]₂ / (S)-f-amphox | 92 | 99 |

| 2-Bromo-1-(2-naphthyl)ethanone | Benzylamine | [Ir(COD)Cl]₂ / (S)-f-amphox | 93 | >99 |

Metal-Free Synthetic Methodologies for Enhanced Sustainability

To align with the principles of green chemistry, metal-free synthetic routes are highly desirable. Biocatalysis offers a powerful and sustainable alternative, utilizing enzymes to perform chemical transformations with exceptional selectivity under mild conditions. frontiersin.orgnih.gov

The enantioselective reduction of the precursor, 2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-one, can be achieved using engineered ketoreductases (KREDs). nih.govresearchgate.net These enzymes, often derived from microorganisms, can reduce a wide range of ketones to their corresponding alcohols with nearly perfect enantioselectivity. The process requires a stoichiometric amount of a cofactor, typically nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which is continuously regenerated in situ. This cofactor regeneration is accomplished using a coupled-enzyme system, where a sacrificial substrate like glucose or isopropanol is oxidized by a dehydrogenase (e.g., glucose dehydrogenase), thereby reducing NADP+ back to NADPH. This biocatalytic approach avoids heavy metal contamination and operates in aqueous media at ambient temperature and pressure. researchgate.net

| Enzyme Source (Ketoreductase) | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Hansenula polymorpha | 2-Chloro-1-(3-chlorophenyl)ethanone | (S)-alcohol | >95 | >99 |

| Rhodococcus globerulus | 2-Chloro-1-(3-chlorophenyl)ethanone | (S)-alcohol | >90 | 72 |

| Engineered KRED from E. coli | Ethyl 4-chloroacetoacetate | (R)-alcohol | >99 | >99.5 |

| Geotrichum candidum | Methyl 4-chloro-3-oxobutanoate | (S)-alcohol | 95 | 96 |

Adaptation to Flow Chemistry Regimes for Continuous Production

The transition from batch to continuous manufacturing using flow chemistry is revolutionizing the production of active pharmaceutical ingredients (APIs). beilstein-journals.orgchemicalindustryjournal.co.uk This technology offers significant advantages in terms of safety, process control, reproducibility, and scalability. mdpi.comsterlingpharmasolutions.com

A multi-step synthesis of this compound can be effectively adapted to a continuous flow regime. Such a process could involve:

Continuous Bromination : The synthesis could start from 1-(2-chloro-4-fluorophenyl)ethanone, which is pumped through a microreactor where it mixes with a brominating agent. The small reactor volume and high surface-area-to-volume ratio allow for excellent temperature control, mitigating the risks associated with this exothermic reaction.

Flow Amination : The output stream containing the α-bromoketone is then merged with a stream of an ammonia solution in a heated coil reactor to facilitate the substitution reaction, forming the α-amino ketone.

Packed-Bed Hydrogenation : The resulting intermediate is then passed through a packed-bed reactor containing an immobilized chiral catalyst (either a heterogeneous metal catalyst or an immobilized enzyme). This setup allows for the efficient conversion to the final product and easy separation of the catalyst from the product stream, enabling catalyst recycling. beilstein-journals.org

This integrated, end-to-end process minimizes manual handling of hazardous intermediates, reduces solvent usage, and allows for real-time monitoring and optimization of reaction parameters, leading to a more efficient and consistent manufacturing process. goflow.at

Advanced Spectroscopic Characterization for Enantiomeric Purity and Absolute Configuration Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating molecular structure. For chiral molecules, specialized NMR methods are required to distinguish between enantiomers, which are otherwise indistinguishable in an achiral solvent.

The determination of enantiomeric purity by NMR is achieved by converting the enantiomeric pair into diastereomers in situ, which exhibit different NMR spectra. semmelweis.hu This can be accomplished using chiral solvating agents (CSAs) or chiral lanthanide shift reagents (LSRs). researchgate.netunipi.it

CSAs, such as chiral acids or alcohols, form transient diastereomeric complexes with the enantiomers of the amino alcohol through non-covalent interactions like hydrogen bonding. semmelweis.huresearchgate.net This association creates a different magnetic environment for each enantiomer, leading to separate signals (chemical shift non-equivalence, Δδ) in the ¹H NMR spectrum. researchgate.net The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the sample.

Similarly, LSRs are paramagnetic lanthanide complexes that can coordinate to Lewis basic sites in the molecule, such as the amino and hydroxyl groups of (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol. Chiral LSRs induce large changes in the chemical shifts of nearby protons, and the magnitude of this shift is different for each enantiomer in the diastereomeric complex, allowing for their quantification. researchgate.net

Table 1: Representative ¹H NMR Data for Enantiomeric Discrimination using a Chiral Solvating Agent (CSA) Data is illustrative and based on typical values observed for similar amino alcohols.

| Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) - (S)-enantiomer | Chemical Shift (δ) with CSA (ppm) - (R)-enantiomer | Chemical Shift Difference (Δδ) (ppm) |

|---|---|---|---|---|

| H-C(2) | 4.15 | 4.25 | 4.29 | 0.04 |

| H-C(1a) | 3.78 | 3.85 | 3.88 | 0.03 |

While 1D NMR provides initial structural information, 2D NMR experiments are essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the molecular connectivity. omicsonline.orgresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a clear correlation between the methine proton (-CH) at the stereocenter and the two diastereotopic protons of the adjacent methylene (B1212753) group (-CH₂OH).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. omicsonline.org It allows for the definitive assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically over 2-3 bonds) between protons and carbons. omicsonline.org This is crucial for piecing together the molecular framework, for instance, by showing correlations from the methine proton to carbons in the phenyl ring, confirming the attachment point of the amino-ethanol side chain.

Table 2: Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Protons (¹H) | Correlated Nuclei (¹H or ¹³C) | Information Yielded |

|---|---|---|---|

| COSY | H-C(2) | H-C(1a), H-C(1b) | Confirms the -CH-CH₂- fragment. |

| HSQC | H-C(2) | C(2) | Assigns the carbon of the stereocenter. |

| H-C(1) | C(1) | Assigns the hydroxymethyl carbon. | |

| Aromatic Hs | Aromatic Cs | Assigns aromatic C-H pairs. | |

| HMBC | H-C(2) | C(1) of phenyl ring | Confirms side-chain attachment to the ring. |

| H-C(2) | C(2) and C(6) of phenyl ring | Confirms connectivity and substitution pattern. |

Dynamic NMR (DNMR) involves recording NMR spectra over a range of temperatures to study dynamic processes within a molecule, such as bond rotation and conformational changes. unibas.it For this compound, rotation around the C1-C2 single bond is a key conformational process.

At low temperatures, this rotation may be slow enough on the NMR timescale to allow for the observation of distinct signals for different stable conformers (rotamers), such as gauche and anti conformations. As the temperature is increased, the rate of interconversion between these conformers increases, causing the distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. By analyzing the changes in the line shape of the signals with temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing insight into the conformational preferences and flexibility of the molecule. unibas.itrsc.org

Table 3: Illustrative Data from a Dynamic NMR Study Data is hypothetical and represents a typical analysis of conformational barriers.

| Parameter | Value | Description |

|---|---|---|

| Coalescence Temperature (Tc) | 250 K | Temperature at which signals for distinct conformers merge. |

| Rate Constant (k) at Tc | 85 s⁻¹ | Rate of interconversion between conformers at Tc. |

Chromatographic Techniques for Enantiomeric Excess (ee) Determination

Chromatographic methods are the most widely used techniques for the quantitative analysis of enantiomeric purity, offering high accuracy and sensitivity. heraldopenaccess.usphenomenex.com

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of chiral compounds. uma.es The method employs a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. The CSP interacts diastereomerically with the enantiomers of the analyte, forming transient complexes of different stabilities. This difference in interaction strength leads to different retention times for the two enantiomers, allowing for their separation and quantification. scas.co.jp

For an amino alcohol like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. The separation is typically performed in normal-phase mode using a mobile phase consisting of an alkane (like hexane) with a polar modifier (like isopropanol (B130326) or ethanol). Detection is commonly achieved using a UV detector. The ee is calculated from the relative peak areas of the two enantiomers.

Table 4: Typical Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H) |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 10.2 min |

| Resolution (Rs) | > 2.0 |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. nih.govnih.gov SFC typically uses supercritical carbon dioxide (CO₂) as the primary mobile phase, often mixed with a small amount of an organic modifier like methanol (B129727) or ethanol. researchgate.net The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. researchgate.net

The same types of chiral stationary phases used in HPLC can be employed in SFC. chromservis.bg For the enantioseparation of polar molecules like this compound, SFC can offer significant advantages in terms of speed and reduced solvent consumption, making it a "greener" analytical technique. chromservis.bg

Table 5: Representative SFC Conditions for Enantioseparation

| Parameter | Condition |

|---|---|

| Column | Immobilized Polysaccharide-based CSP |

| Mobile Phase | CO₂ / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Retention Time (S)-enantiomer | 2.1 min |

| Retention Time (R)-enantiomer | 2.8 min |

| Resolution (Rs) | > 2.5 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique used to confirm the molecular weight and investigate the fragmentation patterns of a compound, which aids in its structural elucidation. For this compound, the molecular formula is C₈H₉ClFNO, corresponding to a monoisotopic mass of approximately 189.61 g/mol . appchemical.comglpbio.comsynquestlabs.com High-resolution mass spectrometry (HRMS) can precisely confirm this mass, distinguishing it from other compounds with the same nominal mass.

Upon ionization, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the protonated molecule [M+H]⁺ is generated. nih.gov Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are then used to fragment this precursor ion and analyze its fragmentation pathways. The fragmentation of amino alcohols often follows predictable patterns. nih.govnih.gov

Key Fragmentation Pathways:

Loss of Water ([M+H - H₂O]⁺): A common fragmentation for alcohols, resulting from the elimination of the hydroxyl group and a proton.

Loss of Ammonia (B1221849) ([M+H - NH₃]⁺): Elimination of the amino group is a characteristic fragmentation for primary amines.

Decarbonylation and Dehydration ([M+H - H₂O - CO]⁺): This sequential loss is a known fragmentation pathway for many amino acids and related compounds. nih.gov

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can lead to the formation of a stabilized iminium ion. For this molecule, this could involve the loss of the CH₂OH radical.

Benzylic Cleavage: Cleavage of the bond between the chiral carbon and the phenyl ring can occur, leading to fragments corresponding to the substituted phenyl moiety and the aminoethanol side chain.

The analysis of these fragment ions provides conclusive evidence for the compound's structure.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion Description | Proposed Formula | Calculated m/z |

| Protonated Molecular Ion | [C₈H₁₀ClFNO]⁺ | 190.04 |

| Fragment from Water Loss | [C₈H₈ClFN]⁺ | 172.03 |

| Fragment from Ammonia Loss | [C₈H₇ClFO]⁺ | 173.02 |

| Fragment from CH₂OH Loss | [C₇H₇ClFN]⁺ | 159.03 |

| 2-chloro-4-fluorophenylmethyl cation | [C₇H₅ClF]⁺ | 143.01 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. researchgate.net The spectrum produced is a unique fingerprint of the molecule, with specific absorption or scattering peaks corresponding to the vibrational frequencies of different bonds.

For this compound, the key functional groups are the primary amine (-NH₂), the primary alcohol (-OH), and the substituted aromatic ring.

O-H and N-H Stretching: The FTIR spectrum is expected to show a broad band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, likely overlapping with the symmetric and asymmetric N-H stretching vibrations of the primary amine group which typically appear in the 3500-3300 cm⁻¹ range. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethan-1-ol backbone will appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is expected to produce a peak in the 1650-1580 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations typically result in several peaks in the 1600-1450 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the primary alcohol is expected in the 1075-1000 cm⁻¹ range. libretexts.org

C-Cl and C-F Stretching: The C-Cl and C-F stretching vibrations will appear in the fingerprint region, typically between 1100-1000 cm⁻¹ for C-F and 800-600 cm⁻¹ for C-Cl.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring system.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretch, H-bonded | 3400-3200 (Broad) |

| Amine (N-H) | Stretch | 3500-3300 (Medium) |

| Aromatic C-H | Stretch | 3100-3000 (Weak) |

| Aliphatic C-H | Stretch | 3000-2850 (Medium) |

| Amine (N-H) | Bend (Scissoring) | 1650-1580 (Medium) |

| Aromatic C=C | Stretch | 1600-1450 (Multiple, Weak-Medium) |

| Alcohol (C-O) | Stretch | 1075-1000 (Strong) |

Electronic Circular Dichroism (ECD) for Absolute Stereochemical Assignment

Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov This technique is particularly valuable for determining the absolute configuration of enantiomers in solution.

For this compound, the presence of a stereocenter at the carbon atom bonded to the amino group makes it optically active. The ECD spectrum of this compound will exhibit characteristic positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to its electronic transitions.

The absolute configuration is assigned by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. The theoretical spectrum is computed for one enantiomer (e.g., the (S)-enantiomer) using quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT). A match between the signs and shapes of the Cotton effects in the experimental and the calculated (S)-enantiomer spectra provides strong evidence for the assignment of the (S) absolute configuration. Conversely, if the experimental spectrum is a mirror image of the calculated spectrum, the compound would be assigned the (R)-configuration. This comparative method allows for an unambiguous determination of the molecule's absolute stereochemistry. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation and Definitive Absolute Configuration

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure and absolute configuration of a crystalline compound. greeley.org This technique involves irradiating a single crystal of the substance with an X-ray beam and analyzing the resulting diffraction pattern. greeley.org

A successful crystallographic analysis of this compound would yield a wealth of structural information:

Definitive Absolute Configuration: By analyzing the anomalous dispersion of the X-rays, the absolute configuration of the chiral center can be determined without ambiguity, typically expressed through the Flack parameter. nih.gov This would provide final confirmation of the (S)-stereochemistry.

Molecular Conformation: The analysis reveals the precise arrangement of atoms, including all bond lengths, bond angles, and torsion angles. This provides insight into the preferred conformation of the molecule in the solid state.

Crystal Packing and Intermolecular Interactions: The data elucidates how the molecules are arranged in the crystal lattice. Crucially, it identifies and characterizes intermolecular interactions, such as hydrogen bonds involving the amino and hydroxyl groups, which govern the crystal's stability and physical properties.

The data obtained from X-ray crystallography is fundamental for understanding the structure-property relationships of the compound.

Table 3: Representative Crystallographic Data Parameters

| Parameter | Description | Example Value |

| Chemical Formula | C₈H₉ClFNO | - |

| Molecular Weight | 189.61 g/mol | - |

| Crystal System | Orthorhombic | - |

| Space Group | P2₁2₁2₁ | - |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a=7.2 Å, b=7.4 Å, c=20.5 Å; α=β=γ=90° |

| Volume (ų) | Volume of the unit cell | 1101 |

| Z | Number of molecules per unit cell | 4 |

| Flack Parameter | Indicator of absolute configuration | 0.06 (13) |

Note: Example values are illustrative and based on similar reported structures nih.gov, not experimental data for the title compound.

Computational Chemistry and Theoretical Investigations of S 2 Amino 2 2 Chloro 4 Fluorophenyl Ethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), represent a cornerstone of modern computational chemistry. These methods are used to investigate the electronic structure and properties of molecules, providing a balance between accuracy and computational cost. For (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol, DFT calculations would serve as the foundation for a thorough theoretical investigation.

Optimization of Molecular Geometry and Detailed Conformational Analysis

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule—its ground-state geometry. For a flexible molecule like an amino alcohol, which has rotatable single bonds, a detailed conformational analysis is crucial. documentsdelivered.com This involves identifying various low-energy conformers and understanding the energy landscape that governs their interconversion. Such an analysis would reveal how intramolecular forces, like hydrogen bonding between the amino and hydroxyl groups, influence the molecule's preferred shape.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbital Contributions)

Once the geometry is optimized, its electronic properties can be analyzed. A key aspect of this is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net Analysis of the spatial distribution of these orbitals would show which parts of the this compound molecule are most likely to donate or accept electrons in chemical reactions. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing molecules.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. comporgchem.comnih.govnih.gov By comparing the calculated shifts for different possible stereoisomers or conformers with experimental data, computational methods can aid in structure elucidation and stereochemical assignment. comporgchem.com

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectroscopy. nih.gov This analysis helps in assigning specific molecular vibrations (stretches, bends, torsions) to the experimentally observed spectral bands, confirming the presence of functional groups and providing further structural verification. nih.govresearchgate.net

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution around a molecule. researchgate.netmdpi.com It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, an MEP map would visualize the electronegative character of the oxygen, nitrogen, fluorine, and chlorine atoms and the electropositive character of the hydroxyl and amine protons, predicting how the molecule would interact with other reagents or biological targets. mdpi.com

Reaction Mechanism Studies through Computational Modeling

Beyond static molecular properties, computational modeling can elucidate the pathways of chemical reactions.

Identification and Characterization of Transition States for Stereoselective Reactions

Given the chiral nature of this compound, understanding the mechanisms of its stereoselective synthesis is of significant interest. researchgate.netdiva-portal.orgdiva-portal.org Computational methods can be used to model reaction pathways, identifying the structures and energies of reactants, intermediates, products, and, crucially, transition states. mdpi.com By comparing the activation energies for pathways leading to different stereoisomers, researchers can predict and explain the stereochemical outcome of a reaction, guiding the development of more efficient and selective synthetic methods.

Elucidation of Energetic Pathways and Rate-Determining Steps

The synthesis of chiral amino alcohols such as this compound often involves multiple steps, and understanding the energetic landscape of the reaction is crucial for process optimization. Computational chemistry, particularly quantum mechanics (QM) calculations, can be employed to elucidate the reaction mechanisms, identify transition states, and determine the rate-determining steps.

For instance, a common synthetic route to similar amino alcohols is the reduction of an α-amino ketone. A hypothetical energetic pathway for such a reduction could be calculated, as illustrated in the table below. Such a table would typically be generated using density functional theory (DFT) calculations.

Hypothetical Reaction Coordinate for the Reduction of a Prochiral Ketone to this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Ketone + Reducing Agent) | 0.0 |

| 2 | Pre-reaction Complex | -2.5 |

| 3 | Transition State 1 (Hydride Transfer) | +15.8 |

| 4 | Intermediate (Alkoxide) | -5.2 |

| 5 | Transition State 2 (Protonation) | +8.1 |

| 6 | Product Complex | -12.7 |

| 7 | Products ((S)-amino alcohol) | -10.3 |

This table is illustrative and does not represent experimentally or computationally verified data for the named compound.

From this hypothetical data, the hydride transfer (Transition State 1) would be identified as the rate-determining step due to its higher activation energy. This information could guide the selection of reducing agents or reaction conditions to lower this energy barrier and improve the reaction rate and selectivity.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their conformational flexibility and interactions with solvent molecules. For a molecule like this compound, which has several rotatable bonds, MD simulations can reveal the preferred conformations in different solvent environments.

The conformational landscape of the molecule can be explored by running simulations for several nanoseconds or even microseconds. The resulting trajectories can be analyzed to identify the most populated conformational states and the energetic barriers between them. This is particularly important for understanding how the molecule might interact with biological targets or how it behaves in solution.

Solvation effects play a critical role in the behavior of molecules in the condensed phase. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. For example, the formation of hydrogen bonds between the amino and hydroxyl groups of the target molecule and water molecules can be quantified. The radial distribution function (RDF) is a common way to analyze the solvent structure around a solute.

Illustrative Radial Distribution Function (RDF) Peaks for Solute-Solvent Interactions

| Atom Pair (Solute-Solvent) | Peak Distance (Å) | Coordination Number |

|---|---|---|

| N-H --- O (water) | 1.8 | 2.1 |

| O-H --- O (water) | 1.7 | 1.5 |

| Phenyl Ring --- O (water) | 3.5 | 4.3 |

This table is illustrative and does not represent experimentally or computationally verified data for the named compound.

The data in this illustrative table would suggest strong hydrogen bonding interactions for the amino and hydroxyl groups, as indicated by the short peak distances and significant coordination numbers. The weaker interaction with the phenyl ring is also characterized. Understanding these solvation effects is crucial for predicting solubility and partitioning behavior.

Investigating Intermolecular Interactions Relevant to Crystallization, Resolution, or Self-Assembly

The solid-state properties of a molecule, including its crystal structure and polymorphism, are governed by intermolecular interactions. Computational methods can be used to investigate these interactions and predict crystal packing. This is particularly relevant for the crystallization and chiral resolution of this compound.

Techniques such as crystal structure prediction (CSP) can be used to generate a set of plausible crystal structures based on the molecule's geometry and intermolecular interaction potentials. These predicted structures can then be ranked by their lattice energies to identify the most likely crystal forms.

In the context of chiral resolution, computational docking studies can be employed to understand the interactions between the enantiomers of the target molecule and a chiral resolving agent. By calculating the binding energies of the diastereomeric complexes, it may be possible to predict which diastereomer will crystallize preferentially.

Hypothetical Intermolecular Interaction Energies in a Crystal Lattice

| Interaction Type | Energy (kcal/mol) |

|---|---|

| N-H···O Hydrogen Bond | -5.8 |

| O-H···N Hydrogen Bond | -4.5 |

| C-H···F Interaction | -1.2 |

| C-Cl···π Interaction | -2.1 |

| π-π Stacking | -3.7 |

This table is illustrative and does not represent experimentally or computationally verified data for the named compound.

This hypothetical data highlights the dominant role of hydrogen bonding in the crystal packing, with significant contributions from other weaker interactions. Such an understanding is invaluable for designing crystallization processes to obtain the desired solid form with high purity.

Applications of S 2 Amino 2 2 Chloro 4 Fluorophenyl Ethan 1 Ol in the Synthesis of Chiral Compounds for Research

Precursor for the Design and Synthesis of Chiral Ligands and Organocatalysts in Asymmetric Transformations

(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is a key starting material in the design and synthesis of novel chiral ligands and organocatalysts. The inherent chirality and the presence of two distinct functional groups—an amine and a primary alcohol—allow for straightforward modifications to generate a diverse range of catalytic molecules. These resulting ligands and organocatalysts are instrumental in mediating a variety of asymmetric transformations, enabling the synthesis of enantiomerically pure or enriched products.

The general class of β-amino alcohols, to which this compound belongs, is well-regarded for its efficacy in organocatalysis. These simple yet effective molecules can act as efficient catalysts in reactions such as asymmetric Michael additions. The amino group can act as a base or form an iminium ion, while the hydroxyl group can participate in hydrogen bonding, creating a well-organized chiral environment in the transition state of the reaction. This dual functionality is crucial for achieving high levels of stereocontrol.

While specific research detailing the direct use of this compound in the development of ligands and organocatalysts is not extensively documented in publicly available literature, the principles of its application can be inferred from studies on analogous 2-amino-2-phenylethanol (B122105) derivatives. These studies demonstrate that modifications of the amino and hydroxyl groups can lead to the formation of bidentate ligands capable of coordinating with metal centers to form chiral catalysts for reactions like asymmetric reductions, additions, and alkylations.

Table 1: Potential Asymmetric Transformations Catalyzed by Ligands/Organocatalysts Derived from Chiral β-Amino Alcohols

| Asymmetric Transformation | Catalyst Type | Role of Amino Alcohol Derivative |

|---|---|---|

| Michael Addition | Organocatalyst | Forms a chiral environment through hydrogen bonding and amine functionality. |

| Aldol Reaction | Organocatalyst/Chiral Ligand | Directs the stereochemical outcome of the carbon-carbon bond formation. |

| Asymmetric Reduction | Chiral Ligand | Forms a chiral metal complex that selectively reduces one enantiotopic face of a prochiral ketone. |

Utilized as a Chiral Building Block for the Construction of Complex Organic Molecules

The stereochemically defined structure of this compound makes it an invaluable chiral building block for the synthesis of more complex organic molecules. Its utility lies in the ability to introduce a specific stereocenter into a larger molecule, which is a critical step in the total synthesis of natural products and the development of new pharmaceutical agents. The presence of both an amine and an alcohol provides two points for further chemical elaboration, allowing for the construction of intricate molecular frameworks.

Derivatives of 2-amino-2-phenylethanol are known to be incorporated into various biologically active molecules. For instance, this structural motif is found in a number of β2-adrenoceptor agonists. The specific stereochemistry of the amino alcohol moiety is often crucial for the biological activity of the final compound. The synthesis of these complex molecules often involves the protection of one functional group while the other is reacted, followed by deprotection and further modification, allowing for a stepwise and controlled assembly of the target molecule.

Integration into Multi-Component Reaction (MCR) Frameworks for Divergent Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. The integration of chiral building blocks like this compound into MCR frameworks offers a highly efficient route to a diverse range of chiral products. The dual functionality of this amino alcohol allows it to participate in various MCRs, such as the Ugi or Passerini reactions, after suitable derivatization.

The use of chiral amino alcohols in MCRs can lead to the stereodivergent synthesis of products, where different stereoisomers of the final compound can be accessed by simply changing the chirality of the starting amino alcohol or other chiral components. This approach is highly valuable in medicinal chemistry for the rapid generation of libraries of stereochemically diverse compounds for biological screening. While specific examples of the integration of this compound in MCRs are not readily found in the literature, the potential for its use in this context is significant based on the reactivity of similar chiral amino alcohols.

Synthesis of Stereodefined Scaffolds for Advanced Materials Science and Supramolecular Chemistry Research

In the realm of materials science and supramolecular chemistry, the precise control of three-dimensional structure is paramount. Chiral molecules like this compound can be used to synthesize stereodefined scaffolds that form the basis of advanced materials with unique properties. These scaffolds can self-assemble into well-ordered supramolecular structures, such as gels, liquid crystals, or porous frameworks, driven by non-covalent interactions like hydrogen bonding and π-π stacking.

The chirality of the building block is transferred to the macroscopic properties of the material, leading to applications in areas such as chiral recognition, asymmetric catalysis, and optics. For example, chiral scaffolds can be used to create chiral stationary phases for chromatography, enabling the separation of enantiomers. In supramolecular chemistry, the enantioselective recognition of guest molecules by chiral host structures is a key area of research, and scaffolds derived from this compound could potentially be employed in the design of such systems. The halogenated phenyl ring can also introduce specific intermolecular interactions that influence the self-assembly process.

Q & A

Q. What synthetic methodologies are commonly employed for (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol?

The synthesis typically involves condensation reactions under reflux conditions. For example, ethanolic solutions of precursors (e.g., substituted acetophenones) are refluxed with amines, followed by TLC monitoring to track reaction progress . Purification often employs column chromatography using silica gel and eluents like cyclohexane/ethyl acetate mixtures. Critical parameters include pH control (e.g., acetic acid catalysis) and temperature optimization to avoid racemization of the chiral center .

Q. How is enantiomeric purity determined for this chiral compound?

Enantiomeric purity is assessed via:

- Optical rotation : Specific rotation values (e.g., ) are compared to literature data (e.g., +66.7 in CHCl₃ for the (S)-enantiomer) .

- Chiral TLC/HPLC : Mobile phases like MTBE–MeOH–NH₄OH (90:9:1) separate enantiomers, with values validated against standards .

- NMR/MS : Comparative analysis of spectral data (e.g., H/C NMR, mass fragmentation patterns) confirms structural integrity .

Q. What safety protocols are critical for handling this compound?

Key safety measures include:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of amine vapors.

- Storage : Inert atmospheres (e.g., nitrogen) at 2–8°C to prevent degradation .

- Waste disposal : Neutralization of acidic/basic residues before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Contradictions may arise from impurities, solvent effects, or stereochemical variations. Strategies include:

- X-ray crystallography : Definitive structural elucidation (e.g., confirming bond angles and spatial arrangement of substituents) .

- Advanced spectroscopy : 2D NMR (COSY, NOESY) to assign proton-proton correlations and detect steric interactions .

- Computational modeling : DFT calculations to predict NMR/IR spectra and compare with experimental data .

Q. What strategies optimize enantioselective synthesis to minimize racemization?

- Chiral auxiliaries : Use of enantiopure reagents (e.g., (S)-proline) to direct stereochemistry during condensation .

- Low-temperature reactions : Reducing thermal energy to prevent chiral center inversion.

- Asymmetric catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) for kinetic resolution .

Q. How does the electronic nature of the 2-chloro-4-fluorophenyl group influence reactivity?

The electron-withdrawing Cl and F substituents:

- Reduce electron density at the phenyl ring, slowing electrophilic substitution.

- Stabilize intermediates in nucleophilic aromatic substitution (e.g., amination reactions).

- Impact solubility : Enhanced polarity due to halogens may require polar aprotic solvents (e.g., DMF) for reactions .

Methodological Considerations

Q. How to design experiments for stability testing under varying pH conditions?

- Buffer systems : Test stability in pH 1–14 buffers (e.g., HCl/NaOH solutions) at 25°C and 40°C.

- Analytical monitoring : Use HPLC to quantify degradation products over time.

- Kinetic analysis : Calculate rate constants () and half-lives () to model degradation pathways .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- DSC/TGA : Thermal analysis to detect melting point variations and decomposition profiles.

- PXRD : Identify distinct crystalline phases via Bragg peak positions .

- Solid-state NMR : Resolve differences in molecular packing and hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.